1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one
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Overview
Description
1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one is a chemical compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and a pentenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one typically involves the reaction of 4,4-difluoropiperidine with a suitable pentenone precursor under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as tetrahydrofuran (THF), at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the piperidine ring can enhance the compound’s binding affinity and stability, leading to more effective interactions with its targets. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine: A related compound with similar structural features but lacking the pentenone chain.
4,4-Difluoropiperidin-1-yl)pent-4-yn-1-one: A compound with an alkyne group instead of an alkene group in the pentenone chain.
Uniqueness
1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one is unique due to the presence of both the difluoropiperidine ring and the pentenone chain, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO/c1-2-3-4-9(14)13-7-5-10(11,12)6-8-13/h2H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPVBJYRSPMZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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